molecular formula C11H9NOS B1497955 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone CAS No. 1152548-75-8

2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone

Cat. No.: B1497955
CAS No.: 1152548-75-8
M. Wt: 203.26 g/mol
InChI Key: STWBMDFOUIXNHT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone is an organic compound that features a pyridine ring and a thiophene ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. In this process, pyridine and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)-1-(benzothiophen-3-yl)ethanone: Contains a benzothiophene ring, offering different electronic properties.

Uniqueness

2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone is unique due to the combination of the pyridine and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-2-yl-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBMDFOUIXNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655427
Record name 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152548-75-8
Record name 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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